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Compound of Interest

Compound Name: 2',3'-dideoxy-5-iodocytidine

Cat. No.: B1583618 Get Quote

A comprehensive review of the in vitro and in vivo data for 2',3'-dideoxycytidine (ddC) and its

halogenated and stereoisomeric derivatives reveals critical insights for antiviral drug

development. While direct experimental data for 2',3'-dideoxy-5-iodocytidine remains limited

in publicly accessible literature, a comparative analysis of its close analogs, including the 5-

fluoro derivative and the L-enantiomers, provides a valuable framework for understanding its

potential efficacy and toxicity profile.

This guide synthesizes available data on these nucleoside analogs, focusing on their activity

against Human Immunodeficiency Virus (HIV), their effects on host cells, and their behavior in

preclinical and clinical studies. The information is intended for researchers, scientists, and drug

development professionals engaged in the discovery and evaluation of novel antiviral agents.

In Vitro Antiviral Activity and Cytotoxicity
The primary mechanism of action for 2',3'-dideoxynucleoside analogs is the inhibition of viral

reverse transcriptase. Following intracellular phosphorylation to the active triphosphate form,

these compounds are incorporated into the growing viral DNA chain, leading to chain

termination due to the absence of a 3'-hydroxyl group.

A comparative summary of the in vitro anti-HIV-1 activity and cytotoxicity of 2',3'-

dideoxycytidine and its analogs is presented below.
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Compound Cell Line

Anti-HIV-1
Activity
(ED₅₀/EC₅₀,
µM)

Cytotoxicity
(IC₅₀, µM)

Selectivity
Index
(IC₅₀/ED₅₀)

2',3'-

dideoxycytidine

(ddC)

CEM -

0.022

(Mitochondrial

DNA synthesis)

-

β-L-2',3'-dideoxy-

5-fluorocytidine

(β-L-FddC)

- 0.5

> 100

(Mitochondrial

DNA synthesis)

> 200

β-D-2',3'-

dideoxycytidine

(ddC)

- 1.5 - -

β-D-2',3'-

dideoxy-5-

fluorocytidine (β-

D-FddC)

- 2 - -

β-L-2',3'-

dideoxycytidine

(β-L-ddC)

- -

> 100

(Mitochondrial

DNA synthesis)

-

Note: Data is compiled from multiple sources and different experimental conditions, which may

account for variations in reported values. The selectivity index is a ratio of cytotoxicity to

antiviral activity, with higher values indicating a more favorable therapeutic window.

Studies have shown that the L-enantiomers, such as β-L-FddC and β-L-ddC, exhibit potent

anti-HIV activity while demonstrating significantly lower cytotoxicity compared to their D-

counterparts.[1][2] Specifically, ddC has been shown to severely inhibit mitochondrial DNA

synthesis, a factor contributing to its dose-limiting toxicity in clinical use.[1][2] In contrast, the L-

isomers show minimal inhibition of mitochondrial DNA synthesis at concentrations well above

their effective antiviral doses.[1][2]

In Vivo Pharmacokinetics
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The pharmacokinetic properties of these analogs are crucial for determining their clinical utility,

including their absorption, distribution, metabolism, and excretion.

Compound
Animal
Model

Administrat
ion

Half-life (t₁/
₂)

Bioavailabil
ity

Key
Findings

2',3'-

dideoxycytidi

ne (DDC)

Humans

(AIDS

patients)

Oral & IV 1.2 hours 88%

Linear

kinetics; 75%

excreted

unchanged in

urine.[3]

Racemic

2',3'-dideoxy-

5-fluoro-3'-

thiacytidine

(FTC)

Rhesus

Monkeys
IV & Oral 1.34 hours 73%

Penetrates

the blood-

brain barrier;

L-(-)-

enantiomer is

resistant to

deamination.

[4]

Racemic cis-

2',3'-dideoxy-

5-fluoro-3'-

thiacytidine

(FTC)

Rats IV ~2 hours -

Dose-

independent

disposition;

~55%

recovered

unchanged in

urine.[5]

β-L-2',3'-

dideoxy-5-

fluorocytidine

(β-L-FddC)

Rhesus

Monkeys
IV & Oral

1.8 - 2.2

hours
56-66%

No apparent

metabolites;

~47%

recovered

unchanged in

urine after IV

administratio

n.[6]
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Pharmacokinetic studies reveal that these dideoxycytidine analogs generally exhibit good oral

bioavailability and are primarily cleared through renal excretion.[3][4][5][6] The L-enantiomers,

in particular, show favorable pharmacokinetic profiles, supporting their further development as

antiviral drugs.[4][6]

Experimental Protocols
In Vitro Anti-HIV Activity Assay:

A common method for determining the anti-HIV activity of a compound involves the use of cell

lines susceptible to HIV infection, such as CEM or MT-2 cells.

Cell Culture: Cells are cultured in appropriate media supplemented with fetal bovine serum

and antibiotics.

Infection: Cells are infected with a known titer of an HIV-1 strain.

Drug Treatment: Immediately after infection, serial dilutions of the test compound are added

to the cell cultures.

Incubation: The cultures are incubated for a period of 5-7 days to allow for viral replication.

Endpoint Measurement: The extent of viral replication is quantified by measuring a viral

marker, such as reverse transcriptase activity in the culture supernatant or the viability of the

host cells using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay. The 50% effective dose (ED₅₀) or effective concentration (EC₅₀) is then

calculated.

Cytotoxicity Assay:

Cell Culture: Uninfected cells are cultured under the same conditions as in the antiviral

assay.

Drug Treatment: Serial dilutions of the test compound are added to the cells.

Incubation: The cells are incubated for the same duration as the antiviral assay.
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Viability Measurement: Cell viability is determined using methods such as the MTT assay,

which measures the metabolic activity of living cells. The 50% inhibitory concentration (IC₅₀)

is then calculated.

Inhibition of Mitochondrial DNA Synthesis:

Cell Culture and Treatment: Cells are cultured in the presence of the test compound for

several days.

DNA Extraction: Total DNA is extracted from the cells.

Quantification of Mitochondrial DNA: The amount of mitochondrial DNA relative to nuclear

DNA is quantified using techniques such as Southern blot hybridization or quantitative PCR

(qPCR) with specific probes for mitochondrial and nuclear genes.

Mechanism of Action and Cellular Metabolism
The antiviral activity of 2',3'-dideoxycytidine analogs is dependent on their intracellular

conversion to the active 5'-triphosphate metabolite. This process is initiated by cellular kinases.
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Caption: Intracellular phosphorylation of 2',3'-dideoxycytidine analogs.

Once formed, the active triphosphate analog acts as a competitive inhibitor and a chain-

terminating substrate for viral reverse transcriptase.
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Caption: Inhibition of HIV reverse transcriptase by dideoxynucleoside analogs.

Conclusion
While direct experimental data on 2',3'-dideoxy-5-iodocytidine is not readily available, the

extensive research on its close analogs, particularly the 5-fluoro and L-enantiomeric

derivatives, provides a strong foundation for predicting its potential as an antiviral agent. The

comparative data suggests that modifications at the 5-position of the pyrimidine ring and the

stereochemistry of the sugar moiety can significantly impact antiviral potency and cytotoxicity.

The favorable safety profile of the L-enantiomers, characterized by reduced mitochondrial

toxicity, highlights a promising avenue for the development of safer and more effective

nucleoside reverse transcriptase inhibitors. Further investigation into the synthesis and

biological evaluation of 2',3'-dideoxy-5-iodocytidine is warranted to fully elucidate its

therapeutic potential.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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